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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylaniline HCI

Cat. No.: B1357400

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-
3,5-dimethylaniline, the free base of the titled compound. Due to the limited availability of public
spectral data for the hydrochloride salt, this document focuses on the free base, with
annotations on the expected spectral changes upon protonation to the hydrochloride form. This
guide is intended to serve as a valuable resource for the identification, characterization, and
quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 4-Methoxy-3,5-dimethylaniline.

Table 1: 1H NMR Spectral Data of 4-Methoxy-3,5-dimethylaniline

Chemical Shift (8)

Multiplicity Integration Assignment
[ppm]
Value not available S 2H Ar-H
Value not available S 3H O-CH3
Value not available s 6H Ar-CH3
Value not available brs 2H NH2
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Note: Specific chemical shift values for 4-Methoxy-3,5-dimethylaniline were not available in the

searched literature. The expected multiplicities and integrations are provided based on the

molecular structure. For the HCI salt, the NH2 signal would shift significantly downfield and may

appear as a broader singlet (NH3+).

Table 2: 13C NMR Spectral Data of 4-Methoxy-3,5-dimethylaniline

Chemical Shift (8) [ppm] Assighment
Value not available C-NH2

Value not available C-OCH3
Value not available Ar-CH

Value not available Ar-C-CH3
Value not available O-CH3

Value not available Ar-CH3

Note: Specific chemical shift values for 4-Methoxy-3,5-dimethylaniline were not available in the

searched literature. The expected carbon environments are listed. Upon protonation to the HCI

salt, the chemical shifts of the aromatic carbons, particularly the carbon attached to the amino

group, would be expected to shift.

Table 3: IR Spectral Data of 4-Methoxy-3,5-dimethylaniline

Wavenumber (cm-1)

Intensity Assignment

Value not available

N-H stretch (symmetric &
strong, sharp asymmetric)

C-H stretch (aromatic &

Value not available Strong ) )

aliphatic)
Value not available Medium C=C stretch (aromatic)
Value not available Strong C-O stretch (aryl ether)
Value not available Medium N-H bend
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Note: Specific absorption peaks for 4-Methoxy-3,5-dimethylaniline were not available in the
searched literature. The expected characteristic absorption regions are provided. For the HCI
salt, the N-H stretching region would be significantly altered, showing broad absorptions for the
NH3+ group, and the N-H bending vibrations would also shift.

Table 4: Mass Spectrometry Data of 4-Methoxy-3,5-dimethylaniline

m/z Proposed Fragment
151 [M]+e (Molecular lon)
136 [M - CH3J+

108 [M - CH3 - COJ+

Data sourced from PubChem CID 4166097.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of
the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

» Sample Preparation: A sample of 4-Methoxy-3,5-dimethylaniline (typically 5-10 mg for 1H
NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated
solvent (e.g., CDCI3, DMSO-d6) in a clean, dry NMR tube. A small amount of a reference
standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

 Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400
or 500 MHz).

o Data Acquisition:
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o For 1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
The number of scans can be varied to achieve an adequate signal-to-noise ratio.

o For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance the signal of the less sensitive 13C nuclei. A larger number of
scans is generally required compared to 1H NMR.

e Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.
Phase and baseline corrections are applied, and the chemical shifts are referenced to the
internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: For a solid sample like 4-Methoxy-3,5-dimethylaniline, the Attenuated
Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is
placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr
pellet can be prepared by grinding a small amount of the sample with dry potassium bromide
and pressing the mixture into a thin, transparent disk.

e Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first
recorded. Then, the spectrum of the sample is acquired. The instrument measures the
interference pattern of the infrared light, which is then mathematically converted into a
spectrum.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodology:

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via Gas Chromatography (GC-MS) for volatile compounds. In the ion source, the
molecules are bombarded with a high-energy electron beam (Electron lonization, El),
causing them to lose an electron and form a positively charged molecular ion ([M]+s).

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: The separated ions are detected, and their abundance is recorded.

» Data Processing: A mass spectrum is generated, which is a plot of the relative abundance of
ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the
molecular ion, providing the molecular weight of the compound. Other peaks in the spectrum
represent fragment ions, which provide information about the structure of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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